N-(2-((4-butylphenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

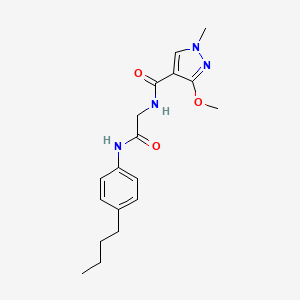

This compound is a pyrazole-4-carboxamide derivative characterized by a 1-methyl-3-methoxy pyrazole core linked via an amino-oxoethyl group to a 4-butylphenyl substituent. The butylphenyl group may enhance lipophilicity, while the methoxy substituent could influence electronic properties and binding interactions .

Properties

IUPAC Name |

N-[2-(4-butylanilino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-4-5-6-13-7-9-14(10-8-13)20-16(23)11-19-17(24)15-12-22(2)21-18(15)25-3/h7-10,12H,4-6,11H2,1-3H3,(H,19,24)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOHGNPNSZSTIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CN(N=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-butylphenyl)amino)-2-oxoethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including our compound of interest. Research indicates that certain pyrazole derivatives exhibit significant inhibitory activity against various cancer cell lines by targeting specific oncogenic pathways.

Table 1: Antitumor Activity of Pyrazole Derivatives

| Compound Name | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | BRAF(V600E) | 0.5 | |

| Compound B | EGFR | 0.8 | |

| N-(2-((4-butylphenyl)amino)-...) | TBD | TBD | TBD |

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole compounds have been documented in various models. For instance, studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation.

Case Study:

A study demonstrated that a related pyrazole compound effectively reduced edema in carrageenan-induced inflammation models, comparable to standard anti-inflammatory drugs like indomethacin. This suggests a promising avenue for therapeutic applications in inflammatory diseases .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies reveal that these compounds can inhibit the growth of various bacterial strains and fungi.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 40 | |

| Bacillus subtilis | 40 | |

| Aspergillus niger | TBD | TBD |

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in tumor progression and inflammation.

- Cytokine Modulation : These compounds can modulate cytokine production, reducing inflammatory responses.

- Cell Cycle Interference : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

Core Heterocycles :

- The target compound’s pyrazole-4-carboxamide core is simpler than the fused pyrazolo[3,4-d]pyrimidine in Example 53 (). Fused systems often exhibit enhanced binding to ATP pockets in kinases .

- Thiazole and furan derivatives () prioritize smaller heterocycles, which may improve metabolic stability compared to bulkier pyrazole analogs .

Substituent Effects: The 4-butylphenyl group in the target compound contrasts with the fluorophenyl groups in Example 53. Fluorine atoms are commonly used to modulate pharmacokinetics (e.g., bioavailability, half-life) but may reduce lipophilicity compared to alkyl chains .

Synthetic Complexity :

- Example 53 () involves multi-step synthesis with palladium catalysts, suggesting higher complexity and cost compared to the target compound’s simpler amide coupling .

Thermal Stability :

- Example 53 has a documented melting point (175–178°C), indicative of crystalline stability, whereas data for the target compound are unavailable .

Research Implications and Limitations

- Gaps in Data : The provided evidence lacks direct biological or pharmacological data for the target compound, limiting mechanistic comparisons.

- Structural Predictions : The butylphenyl group in the target compound likely increases membrane permeability, while the pyrazole core may limit kinase selectivity compared to pyrazolo-pyrimidine hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.